Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a benzothiazole ring, a pyrazine moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-inflammatory properties . These compounds have shown significant activity against COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Mode of Action
Related compounds have been shown to inhibit cox-1 and cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The inhibition of cox-1 and cox-2 enzymes can affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
Result of Action
Related compounds have shown significant inhibition of cox-1 and cox-2 enzymes, leading to a decrease in the production of prostaglandins . This can result in reduced inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with pyrazine derivatives. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the pyrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-tubercular properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of benzothiazole, pyrazine, and piperidine moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(12-1-2-14-15(9-12)24-11-20-14)21-7-3-13(4-8-21)23-16-10-18-5-6-19-16/h1-2,5-6,9-11,13H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOQYTBOGJIZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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